8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione
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Overview
Description
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione typically involves the reaction of 3-hydroxybenzaldehyde with 4-methyl-2H-1-benzopyran-2,7(8H)-dione in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyphenyl)hydrazinylidene]-1-prop-2-enyl-2-indolone
- (3-Hydroxyphenyl)acetaldehyde
Uniqueness
8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is unique due to its specific structural features, such as the presence of both a hydrazone group and a benzopyran ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
113361-74-3 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
7-hydroxy-8-[(3-hydroxyphenyl)diazenyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-14(21)22-16-12(9)5-6-13(20)15(16)18-17-10-3-2-4-11(19)8-10/h2-8,19-20H,1H3 |
InChI Key |
WIFMNIAEAZMGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
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